2-tert-butyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)imidazo[1,2-b]pyridazine-6-carboxamide
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Overview
Description
2-tert-butyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)imidazo[1,2-b]pyridazine-6-carboxamide is a complex organic compound that has garnered attention in scientific research due to its potential applications in various fields, including medicine and industry. This compound features a thiadiazole ring, an imidazo[1,2-b]pyridazine core, and a tert-butyl group, which contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-butyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)imidazo[1,2-b]pyridazine-6-carboxamide typically involves multiple steps, starting with the construction of the imidazo[1,2-b]pyridazine core This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminopyridazine and a suitable aldehyde or ketone
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be optimized for scalability and efficiency. This might involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity. The choice of solvents, catalysts, and reaction conditions would be carefully controlled to maximize productivity and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The imidazo[1,2-b]pyridazine core can be oxidized to form derivatives with different functional groups.
Reduction: : Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.
Substitution: : Substitution reactions can introduce new functional groups or replace existing ones, altering the compound's properties.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.
Major Products Formed
The major products formed from these reactions can include oxidized derivatives, reduced forms, and substituted analogs, each with distinct chemical and biological properties.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology
Biologically, 2-tert-butyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)imidazo[1,2-b]pyridazine-6-carboxamide has shown potential as an anticancer agent. Its ability to inhibit specific biological pathways makes it a candidate for further research in cancer therapy.
Medicine
In medicine, this compound's potential as a therapeutic agent is being explored. Its interactions with biological targets, such as enzymes and receptors, could lead to the development of new drugs for various diseases.
Industry
In industry, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism by which 2-tert-butyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)imidazo[1,2-b]pyridazine-6-carboxamide exerts its effects involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or bind to receptors, leading to downstream effects in biological pathways. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-tert-butyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)imidazo[1,2-b]pyridazine-6-carboxamide include:
Thiadiazole derivatives: : These compounds share the thiadiazole ring and exhibit similar biological activities.
Imidazo[1,2-b]pyridazine derivatives: : These compounds have a similar core structure and can be used in similar applications.
Uniqueness
What sets this compound apart is its specific combination of functional groups and its potential for diverse applications. Its unique structure allows for a wide range of chemical modifications, making it a versatile compound in scientific research and industrial applications.
Properties
IUPAC Name |
2-tert-butyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)imidazo[1,2-b]pyridazine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N6OS/c1-8-17-18-13(22-8)16-12(21)9-5-6-11-15-10(14(2,3)4)7-20(11)19-9/h5-7H,1-4H3,(H,16,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSWXSDOWCXNJSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C2=NN3C=C(N=C3C=C2)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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